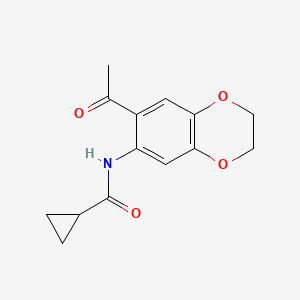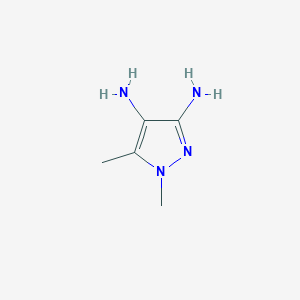![molecular formula C20H23NO4 B11049893 1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049893.png)
1-hydroxy-8-methoxy-4,4,6-trimethyl-1-(2-oxocyclopentyl)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona es un complejo compuesto orgánico con una estructura única. Pertenece a la clase de derivados de quinolina, que son conocidos por sus diversas actividades biológicas y aplicaciones en la química medicinal.
Análisis De Reacciones Químicas
1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona puede someterse a diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede ser oxidado usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de N-óxidos de quinolina.
Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes como borohidruro de sodio o hidruro de aluminio y litio, reduciendo potencialmente el grupo carbonilo a un alcohol.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en varias posiciones del anillo de quinolina, dependiendo de los sustituyentes y las condiciones de reacción.
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como bloque de construcción para la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Sus características estructurales lo convierten en un candidato para estudiar interacciones con macromoléculas biológicas, como proteínas y ácidos nucleicos.
Medicina: Los derivados de quinolina son conocidos por sus propiedades farmacológicas, que incluyen actividades antimicrobianas, antivirales y anticancerígenas. Este compuesto podría explorarse para aplicaciones terapéuticas similares.
Industria: Puede encontrar uso en el desarrollo de nuevos materiales con propiedades específicas, como fluorescencia o conductividad.
Mecanismo De Acción
El mecanismo de acción de 1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona dependería de sus interacciones específicas con los objetivos moleculares. Típicamente, los derivados de quinolina ejercen sus efectos uniéndose a enzimas o receptores, modulando su actividad. Los objetivos moleculares exactos y las vías involucradas requerirían estudios bioquímicos detallados.
Comparación Con Compuestos Similares
Compuestos similares a 1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona incluyen otros derivados de quinolina, como:
Cloroquina: Conocida por su actividad antimalárica.
Quinolina: Una estructura más simple con diversas aplicaciones en la química medicinal.
Quinacrina: Utilizada como agente antiprotozoario y antirreumático.
La singularidad de 1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona reside en sus sustituyentes específicos y configuración estructural, lo que puede conferir propiedades biológicas y químicas distintas.
Métodos De Preparación
La síntesis de 1-hidroxi-8-metoxi-4,4,6-trimetil-1-(2-oxociclopentil)-4H-pirrolo[3,2,1-ij]quinolin-2(1H)-ona involucra múltiples pasos, incluyendo ciclización y modificaciones de grupos funcionales. Las rutas sintéticas específicas y las condiciones de reacción no están fácilmente disponibles en la literatura, pero típicamente, estos compuestos se sintetizan a través de una serie de reacciones orgánicas que involucran materiales de partida como anilinas sustituidas, ciclohexanonas y derivados de metoxi. Los métodos de producción industrial probablemente involucrarían la optimización de estas rutas sintéticas para garantizar un alto rendimiento y pureza.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-hydroxy-6-methoxy-9,11,11-trimethyl-3-(2-oxocyclopentyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one |
InChI |
InChI=1S/C20H23NO4/c1-11-10-19(2,3)21-17-13(11)8-12(25-4)9-15(17)20(24,18(21)23)14-6-5-7-16(14)22/h8-10,14,24H,5-7H2,1-4H3 |
Clave InChI |
CHKZAKGXQZCUST-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(N2C3=C1C=C(C=C3C(C2=O)(C4CCCC4=O)O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)


![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
![1-[4-(1,3-Benzodioxol-5-ylamino)piperidin-1-yl]ethanone](/img/structure/B11049854.png)

![2,4',7'-Trioxo-2'-pyrrolidin-1-YL-1,2,4',6',7',8'-hexahydro-3'{H}-spiro[indole-3,5'-pyrido[2,3-{D}]pyrimidine]-6'-carbonitrile](/img/structure/B11049860.png)
![(1E)-8-methoxy-4,4,6-trimethyl-1-(4-methylbenzylidene)-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11049867.png)

![1'-(3-chloro-2-methylphenyl)-7',7'-dimethyl-2,5'-dioxo-2'-(1H-pyrrol-1-yl)-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11049882.png)
![4-[(3-acetyl-6-methyl-4-oxo-4H-pyran-2-yl)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide](/img/structure/B11049887.png)
![1-Methyl-3-(methylsulfonyl)-4,8-diphenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine](/img/structure/B11049889.png)

